molecular formula C14H19N3O3S B2370901 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide CAS No. 1023528-08-6

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide

Cat. No.: B2370901
CAS No.: 1023528-08-6
M. Wt: 309.38
InChI Key: GTJVJGOGUPMVFY-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide (hereafter referred to as Compound A) features a dihydrobenzofuran core substituted with a methylcarbamothioylamino-acetamide moiety. This structure combines lipophilic (dihydrobenzofuran) and hydrogen-bonding (thiosemicarbazide) groups, making it a candidate for central nervous system (CNS)-targeted therapeutics. Its design aligns with molecular hybridization strategies observed in neuroprotective agents .

Properties

IUPAC Name

1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-14(2)7-9-5-4-6-10(12(9)20-14)19-8-11(18)16-17-13(21)15-3/h4-6H,7-8H2,1-3H3,(H,16,18)(H2,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJVJGOGUPMVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of appropriate precursors. The acetylamino group is then introduced via an acetylation reaction, followed by the addition of the thiourea group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzofuran ring or the thiourea group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions.
  • Acetylation : Introduction of the acetylamino group via acetylation.
  • Thiourea Addition : Incorporation of the thiourea group through nucleophilic substitution reactions.

Optimization of reaction conditions is crucial for maximizing yield and purity during industrial production.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions, including oxidation and substitution, making it valuable in organic synthesis.

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be beneficial for therapeutic applications.

Receptor Modulation

The compound may modulate neurotransmitter receptors, influencing mood and cognition-related pathways. This property is particularly relevant in neurological disorders.

Antioxidant Activity

Preliminary studies suggest antioxidant properties that protect cells from oxidative stress.

Medical Applications

Ongoing research focuses on exploring its therapeutic potential in treating diseases such as cancer and infections. The compound's biological activities make it a candidate for drug development.

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific metabolic enzymes
Neurotransmitter ModulationAffects serotonin and dopamine pathways

Notable Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial activity of related compounds, highlighting the potential for this compound to exhibit similar effects against various pathogens .
  • Anticancer Activity : Research into structurally similar compounds has indicated potential anticancer properties, suggesting that further exploration of this compound could yield significant findings .
  • Mechanism of Action Studies : Investigations into the interaction between the compound and biological targets have revealed insights into its mechanism of action, which may involve enzyme inhibition and receptor modulation .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the thiourea group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Compound A shares a dihydrobenzofuran scaffold with multiple analogs, but its bioactivity is modulated by the N-[(methylcarbamothioyl)amino] group. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight logP Key Functional Groups
Compound A (Target) N-[(methylcarbamothioyl)amino] C₁₅H₁₉N₃O₃S 321.40 ~3.4* Thiosemicarbazide, dihydrobenzofuran
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(o-tolyl)acetamide N-(o-tolyl) C₂₀H₂₁NO₃ 323.39 3.38 Acetamide, aryl
N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide Ethylacetamide C₁₅H₂₁NO₃ 263.34 1.98 Alkylacetamide
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide N-(phenylcarbamoyl) C₂₀H₂₁N₃O₄ 367.41 3.90 Urea, aryl

**Estimated based on analogs with similar substituents .

Key Observations:
  • Lipophilicity : Compound A’s logP (~3.4) is comparable to o-tolyl and phenylcarbamoyl analogs, suggesting moderate blood-brain barrier permeability.
  • Hydrogen Bonding: The thiosemicarbazide group in Compound A provides stronger hydrogen-bonding capacity (donors: 2, acceptors: 5) than alkylacetamide analogs (e.g., ), enhancing target binding .
Neuroprotection and MAO-B Inhibition:
  • N-(o-tolyl) Analog : No neuroprotective data reported; primarily studied for crystallographic properties.
  • Phenylcarbamoyl Analog : Marketed as a research chemical for cancer studies, but biological data are unpublished.
Anticancer Potential:
  • RBM3-316/331/332 : Polyethylene glycol (PEG)-linked analogs demonstrate enhanced solubility and tumor targeting, unlike Compound A’s compact structure.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H18N2O3S
  • Molar Mass : 270.35 g/mol
  • CAS Number : 1171482-06-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating specific diseases.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition. This is particularly relevant in the context of neurological disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific metabolic enzymes
Neurotransmitter ModulationAffects serotonin and dopamine pathways

Case Study 1: Antioxidant Effects

In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines. This suggests its potential for neuroprotective applications.

Case Study 2: Enzyme Interaction

A study investigating the compound's interaction with metabolic enzymes revealed that it effectively inhibited acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition was dose-dependent and showed promise for therapeutic development.

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

  • Neuroprotection : Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's inhibition of certain enzymes may also extend to anti-inflammatory effects, offering potential benefits in chronic inflammatory conditions.
  • Cancer Therapy : The antioxidant properties could be leveraged in cancer therapy by protecting normal cells during chemotherapy.

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